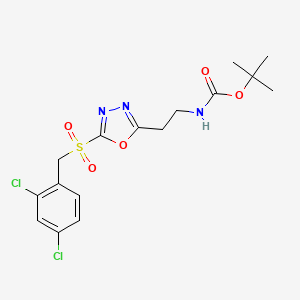
Peliglitazar racemate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peliglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-methoxyphenoxycarbonyl chloride with 1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethylamine to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques like high-pressure liquid chromatography and mass spectrometry ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Peliglitazar racemate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidative metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various glucuronide conjugates and oxidative metabolites. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structure and properties .
Scientific Research Applications
Peliglitazar racemate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic processes.
Biology: It is used to investigate the effects of dual activation of peroxisome proliferator-activated receptors alpha and gamma on cellular functions.
Medicine: It has potential therapeutic applications in the treatment of diabetes and dyslipidemia due to its glucose and lipid-lowering effects.
Industry: It is used in the development of new drugs and therapeutic agents targeting metabolic disorders
Mechanism of Action
Peliglitazar racemate exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances the uptake and utilization of glucose and fatty acids, leading to improved metabolic control .
Comparison with Similar Compounds
Similar Compounds
Muraglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma, differing from Peliglitazar racemate by a single methyl group.
Rosiglitazar: A compound with similar glucose and lipid-lowering effects but different structural features.
Uniqueness
This compound is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which allows it to simultaneously improve glucose and lipid metabolism. This dual activation makes it a promising candidate for the treatment of metabolic disorders .
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADMYMMZWFUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870325 | |
| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


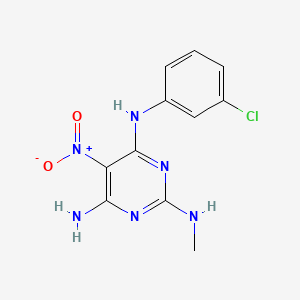

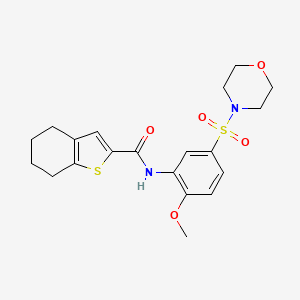
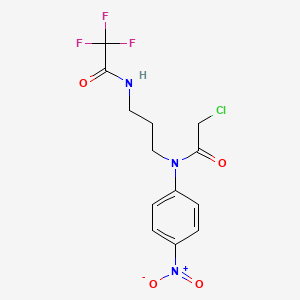

![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)

![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)

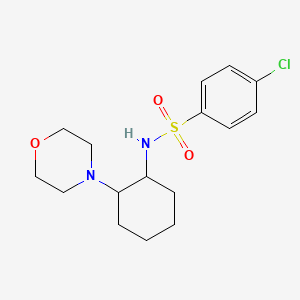
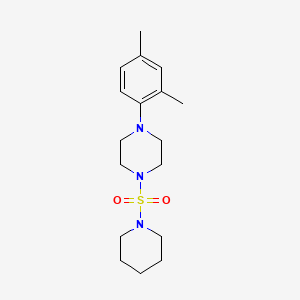
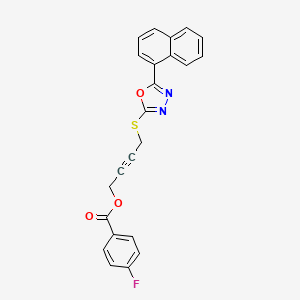
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
